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Compound of Interest

2,3-Dihydrobenzofuran-5-
Compound Name:
carboxaldehyde

Cat. No.: B020428

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
compound 2,3-Dihydrobenzofuran-5-carboxaldehyde, a key intermediate in the synthesis of
various biologically active molecules. The guide includes detailed Nuclear Magnetic Resonance
(NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear and accessible
format. Furthermore, it outlines the experimental protocols for acquiring this data and provides
a logical workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 2,3-Dihydrobenzofuran-5-

carboxaldehyde.

Table 1: *H NMR Spectral Data
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. . Coupling
Chemical Shift L Number of .
Multiplicity Constant (J) Assignment
(6) ppm Protons
Hz
9.82 S - 1H CHO
7.65 d 1.8 1H H-4
7.60 dd 84,18 1H H-6
6.89 d 84 1H H-7
4.63 t 8.8 2H O-CH:
3.25 t 8.8 2H Ar-CH:z
Solvent: CDCIs, Frequency: 400 MHz
- 13
Chemical Shift (8) ppm Assignment

190.8 C=0 (Aldehyde)
164.5 C-7a

131.9 C-5

130.4 C-4

128.2 C-6

124.9 C-3a

109.4 C-7

72.3 O-CHz2

29.5 Ar-CHz

Solvent: CDClIs, Frequency: 100 MHz

Table 3: IR Spectral Data
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Wavenumber (cm~?) Intensity Assignment
2926 Medium C-H stretch (aliphatic)
2835, 2739 Medium C-H stretch (aldehyde)
C=0 stretch (aromatic
1685 Strong
aldehyde)
1608, 1485 Medium-Strong C=C stretch (aromatic)
1265 Strong C-O stretch (ether)

Sample State: Neat

Table 4: Mass Spectrometry Data

m/z Relative Intensity (%) Assignment

148 100 [M]* (Molecular lon)
147 95 [M-H]*

119 55 [M-CHOJ*

91 40 [C7H7]*

lonization Method: Electron lonization (EI)

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A Bruker Avance 400 MHz spectrometer was used for acquiring both *H and

13C NMR spectra.

Sample Preparation: Approximately 10-15 mg of 2,3-Dihydrobenzofuran-5-carboxaldehyde

was dissolved in 0.7 mL of deuterated chloroform (CDCIs). The solution was transferred to a 5

mm NMR tube.
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H NMR Acquisition:

Pulse Program: Standard single-pulse sequence.

Spectral Width: 16 ppm

Number of Scans: 16

Relaxation Delay: 1.0 s

Temperature: 298 K

13C NMR Acquisition:

Pulse Program: Proton-decoupled pulse sequence.

Spectral Width: 240 ppm

Number of Scans: 1024

Relaxation Delay: 2.0 s

Temperature: 298 K

Data Processing: The resulting Free Induction Decays (FIDs) were Fourier transformed, and
the spectra were phase and baseline corrected. Chemical shifts were referenced to the
residual solvent peak of CDCIs (& 7.26 ppm for *H and & 77.16 ppm for 13C).

Infrared (IR) Spectroscopy

Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer equipped with a diamond
Attenuated Total Reflectance (ATR) accessory was utilized.

Sample Preparation: A small drop of neat 2,3-Dihydrobenzofuran-5-carboxaldehyde was
placed directly onto the ATR crystal.

Data Acquisition:

e Spectral Range: 4000-400 cm™1
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e Resolution: 4 cm™1
e Number of Scans: 16
o Data Format: Transmittance

Data Processing: A background spectrum of the clean ATR crystal was recorded and
automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an
electron ionization (EIl) source was used.

Sample Preparation: A dilute solution of 2,3-Dihydrobenzofuran-5-carboxaldehyde was
prepared in dichloromethane.

GC-MS Conditions:

Injector Temperature: 250 °C

Oven Program: Initial temperature of 50 °C, held for 2 minutes, then ramped to 280 °C at a
rate of 10 °C/min.

Carrier Gas: Helium

lonization Mode: Electron lonization (El) at 70 eV

Mass Range: m/z 40-400

Data Analysis: The mass spectrum corresponding to the chromatographic peak of the target
compound was analyzed to determine the fragmentation pattern.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the characterization of 2,3-
Dihydrobenzofuran-5-carboxaldehyde using the spectroscopic techniques described.
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 To cite this document: BenchChem. [Spectroscopic Data for 2,3-Dihydrobenzofuran-5-
carboxaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b020428#spectroscopic-data-for-2-3-
dihydrobenzofuran-5-carboxaldehyde-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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